REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([CH:18]=[C:19]([Cl:22])[C:20]=1[OH:21])C(NC1C=CC(C(OC)=O)=CC=1)=O.[CH2:23]([Li])CCC.Cl[C:29]([O:31][CH2:32][CH3:33])=[O:30].C1C[O:37][CH2:36]C1>>[Cl:22][C:19]1[C:20]([O:21][CH3:23])=[CH:2][C:3]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[CH:4][C:18]=1[O:37][CH3:36]
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Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)NC2=CC=C(C(=O)OC)C=C2)C=C(C1O)Cl
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −70° C. for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
stirred for 20 h
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
The organic solution was washed with brine (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (120 g, 0-50% EtOAc in isohexane)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=O)OCC)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |